molecular formula C22H33NO2 B13788096 Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate CAS No. 67800-79-7

Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate

Cat. No.: B13788096
CAS No.: 67800-79-7
M. Wt: 343.5 g/mol
InChI Key: IAHAHMKOSPDZNQ-DZYWVNKRSA-N
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Description

Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate is a complex organic compound with the molecular formula C23H35NO2 It is known for its unique structure, which includes a benzoate ester linked to an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate typically involves the condensation reaction between methyl o-aminobenzoate and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:

Methyl o-aminobenzoate+Aldehyde/KetoneMethyl o-[(2-pentyl-2-nonenylidene)amino]benzoate\text{Methyl o-aminobenzoate} + \text{Aldehyde/Ketone} \rightarrow \text{this compound} Methyl o-aminobenzoate+Aldehyde/Ketone→Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl o-aminobenzoate: A precursor in the synthesis of Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate.

    Benzoic acid derivatives: Compounds with similar aromatic structures and functional groups.

    Imine-containing compounds: Molecules with imine groups that exhibit similar reactivity and biological activity.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.

Properties

CAS No.

67800-79-7

Molecular Formula

C22H33NO2

Molecular Weight

343.5 g/mol

IUPAC Name

methyl 2-[[(E)-2-pentylnon-2-enylidene]amino]benzoate

InChI

InChI=1S/C22H33NO2/c1-4-6-8-9-11-15-19(14-10-7-5-2)18-23-21-17-13-12-16-20(21)22(24)25-3/h12-13,15-18H,4-11,14H2,1-3H3/b19-15+,23-18?

InChI Key

IAHAHMKOSPDZNQ-DZYWVNKRSA-N

Isomeric SMILES

CCCCCC/C=C(\CCCCC)/C=NC1=CC=CC=C1C(=O)OC

Canonical SMILES

CCCCCCC=C(CCCCC)C=NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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